4-(1h-Imidazol-1-yl)-2-(propylamino)butanoic acid
Description
4-(1H-Imidazol-1-yl)-2-(propylamino)butanoic acid is a synthetic organic compound featuring a butanoic acid backbone substituted with an imidazole ring at position 4 and a propylamino group at position 2. Such derivatives are frequently explored for pharmaceutical applications, including enzyme inhibition (e.g., histidine mimics) and antimicrobial activity .
Properties
Molecular Formula |
C10H17N3O2 |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
4-imidazol-1-yl-2-(propylamino)butanoic acid |
InChI |
InChI=1S/C10H17N3O2/c1-2-4-12-9(10(14)15)3-6-13-7-5-11-8-13/h5,7-9,12H,2-4,6H2,1H3,(H,14,15) |
InChI Key |
LHKHTDRKZGIMPM-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(CCN1C=CN=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Imidazol-1-yl)-2-(propylamino)butanoic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Attachment of the Propylamino Group: The propylamino group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on a propyl chain is replaced by an amino group.
Formation of the Butanoic Acid Moiety: The butanoic acid moiety can be introduced through various carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms .
Chemical Reactions Analysis
Types of Reactions
4-(1H-Imidazol-1-yl)-2-(propylamino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring or the propylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
4-(1H-Imidazol-1-yl)-2-(propylamino)butanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-(1H-Imidazol-1-yl)-2-(propylamino)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the propylamino group can form hydrogen bonds with biological macromolecules . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The compound is part of a broader class of imidazole-containing amino acid derivatives. Below, it is compared with two closely related analogs:
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula (C10H16N3O2).
Key Differences and Implications
Substituent Effects on Steric and Electronic Properties Methyl Addition (): The methyl group in 4-(1H-Imidazol-1-yl)-2-methyl-2-(propylamino)butanoic acid introduces steric hindrance, which may reduce binding affinity to target proteins compared to the unmethylated parent compound. Its higher molecular weight (225.29 vs. Cyclopropylamino vs. Propylamino (): Replacing the linear propylamino group with a cyclopropylamino moiety reduces molecular weight (209.25) and introduces ring strain. Cyclopropane’s unique geometry often enhances metabolic stability and membrane permeability in drug candidates, suggesting this analog may have superior bioavailability .
Solubility and Lipophilicity The propylamino group in the parent compound provides moderate lipophilicity, while the cyclopropylamino analog’s smaller, rigid structure may lower logP (increasing hydrophilicity).
Biological Activity Considerations While direct activity data for these compounds is unavailable, imidazole derivatives are known for roles in histamine receptor modulation and metal coordination (e.g., antifungal agents) . The discontinuation of the methylated analog suggests possible shortcomings in efficacy or toxicity during preclinical evaluation .
Research Findings and Limitations
- Evidence Gaps: No peer-reviewed studies directly investigate this compound. Current comparisons rely on structural analogs and inferred properties.
- Future Directions: Cyclopropylamino derivatives warrant further exploration for enhanced metabolic stability, while the parent compound’s simpler structure remains a candidate for derivatization studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
